5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-2-11-3-4-13(19-11)20(16,17)14-7-5-12(15)10-6-8-18-9-10/h3-4,6,8-9,12,14-15H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCKZWHLGMCDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by amination with an appropriate amine.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, such as Suzuki coupling, using a furan boronic acid derivative.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is introduced via a nucleophilic substitution reaction using a suitable halohydrin.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxypropyl chain.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity : Preliminary studies suggest that 5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide has antimicrobial properties against various pathogens, making it a candidate for further investigation in treating infections.
Anticancer Properties : The compound has shown potential efficacy in inhibiting cancer cell proliferation in various human tumor cell lines, such as HEPG2 (liver cancer) and MCF7 (breast cancer) cells.
Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Antibacterial Efficacy Study :
A study evaluated the antibacterial activity of several derivatives against multidrug-resistant strains. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid. -
Cytotoxic Effects on Cancer Cells :
In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, indicating strong anticancer potential.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan and thiophene rings can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Thiophene vs. Benzopyranone/Pyrrolo-pyridazine: The target compound’s thiophene sulfonamide core lacks the benzopyranone (Tioclomarol) or pyrrolo-pyridazine (patent compound) systems, which are critical for anticoagulant or kinase-inhibitory activity, respectively .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- The hydroxypropyl group in the target compound improves solubility relative to Tioclomarol and the trifluoromethyl-containing patent compound.
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) could predict the target compound’s electronic properties, such as charge distribution across the sulfonamide group, which is critical for binding interactions .
- Basis Sets : The 6-31G* basis set has been widely applied to optimize geometries of heterocyclic systems like thiophene and furan, ensuring accurate bond-length predictions .
Biological Activity
5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 315.4 g/mol
- CAS Number : 1448070-91-4
The presence of the thiophene ring, furan moiety, and sulfonamide group contributes to its unique biological properties.
Anti-Inflammatory Activity
Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. The compound's structural features may facilitate similar inhibitory effects.
In a study by Chiasson et al., hybrid compounds containing thiophene moieties demonstrated IC values as low as 6.0 µM against 5-LOX, suggesting that modifications in the structure can enhance anti-inflammatory activity . The presence of hydroxyl groups in the structure is often linked to increased efficacy in inhibiting inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, we can compare it with other thiophene-based compounds known for their biological activities:
| Compound Name | Structure | Activity | IC Value |
|---|---|---|---|
| Compound A | Thiophene + Hydroxy Group | Anti-inflammatory | 6.0 µM |
| Compound B | Thiophene + Furan Ring | Antimicrobial | N/A |
| This compound | Thiophene + Furan + Sulfonamide | Potentially Anti-inflammatory & Antimicrobial | TBD |
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies on related thiophene compounds indicate promising results in inhibiting inflammatory markers such as TNF-α and IL-8 at concentrations around 10 µM . These findings suggest that this compound may exert similar effects, warranting further investigation.
- In Vivo Models : In animal models, other thiophene derivatives have shown reduced inflammation when administered at specific dosages (e.g., 20 mg/kg) and have successfully blocked mast cell degranulation, a critical step in allergic responses . Such studies provide a framework for future research involving our compound of interest.
Q & A
Q. What are the critical steps for synthesizing 5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide, and how can purity be ensured?
- Methodological Answer : Synthesis involves sequential functionalization of the thiophene and furan moieties. Key steps include:
- Sulfonamide coupling using thiophene-2-sulfonyl chloride and the amine intermediate under anhydrous conditions (e.g., DCM, 0–5°C).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
- Purity Assurance : Validate using HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) and confirm ≥98% purity. Cross-check with H/C NMR for characteristic peaks (e.g., thiophene-SO at ~130–135 ppm in C NMR) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Focus on the thiophene sulfonamide proton (δ 7.5–8.0 ppm, H) and furan hydroxy group (broad singlet ~δ 2.5–3.5 ppm). In C NMR, the sulfonamide sulfur contributes to deshielded carbons (~125–135 ppm).
- IR Spectroscopy : Confirm sulfonamide (S=O asymmetric stretch at 1330–1370 cm) and hydroxyl (O–H stretch at 3200–3500 cm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] and fragment ions (e.g., loss of the furan-hydroxypropyl group) .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize assays linked to sulfonamide pharmacology (e.g., carbonic anhydrase inhibition) or furan/thiophene bioactivity (e.g., anti-inflammatory pathways).
- Assay Design : Use concentration-response curves (1 nM–100 µM) in cell lines (e.g., HEK293 or RAW264.7 for inflammation). Include controls for solvent (DMSO ≤0.1%) and reference inhibitors.
- Data Interpretation : Calculate IC values and compare to known inhibitors. Validate with triplicate runs and statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for a target protein?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., sulfonamide with Zn in carbonic anhydrase). Focus on binding poses where the ethyl group minimizes steric hindrance.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the protein-ligand complex. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%).
- SAR Analysis : Modify the hydroxypropyl chain length (e.g., 3 vs. 4 carbons) and compare binding energies (ΔG) .
Q. What strategies resolve contradictions in observed vs. predicted solubility data?
- Methodological Answer :
- Experimental Reassessment : Measure solubility in buffered solutions (pH 2–8) using UV-Vis spectrophotometry. Compare to predicted values (e.g., ACD/Labs or ChemAxon).
- Crystallography : Perform X-ray diffraction to identify polymorphs affecting solubility. For example, hydrogen bonding between the sulfonamide and hydroxypropyl groups may reduce aqueous solubility unexpectedly.
- Co-Solvent Screening : Test solubilization with cyclodextrins or PEG-based excipients .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio). For example, increasing reaction temperature from 25°C to 40°C may reduce reaction time by 30% while maintaining yield.
- In-Line Analytics : Implement PAT tools (e.g., ReactIR) to monitor sulfonamide coupling in real time.
- Workflow Adjustments : Replace column chromatography with centrifugal partition chromatography (CPC) for greener, higher-throughput purification .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Target putative receptors (e.g., GPCRs or kinases) in cell lines to confirm pathway specificity.
- Metabolic Profiling : Use C-labeled compound in LC-MS-based metabolomics to track incorporation into downstream metabolites.
- In Vivo Imaging : Employ fluorescent derivatives (e.g., BODIPY-conjugated analog) for live-cell confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
